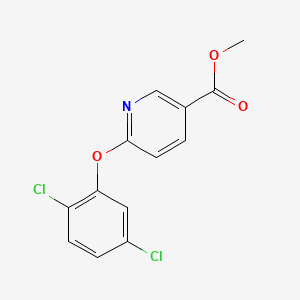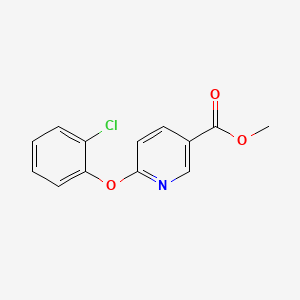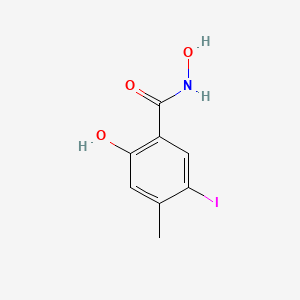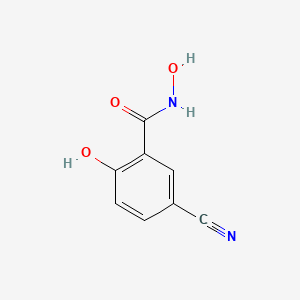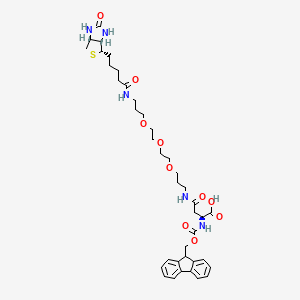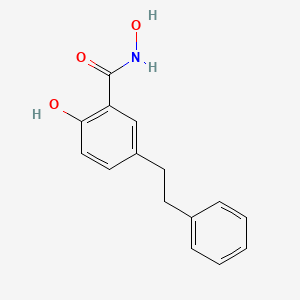
2,N-Dihydroxy-5-phenethyl-benzamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,N-Dihydroxy-5-phenethyl-benzamide, 95% (2,N-DHB95) is a synthetic compound of the benzoic acid family. It is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol. 2,N-DHB95 has a variety of uses, including in organic synthesis, as a reagent, and as a research tool. In
Mecanismo De Acción
2,N-Dihydroxy-5-phenethyl-benzamide, 95% is thought to act as an agonist at certain receptors in the body, including serotonin and dopamine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It also has a high solubility in water, making it easy to use in aqueous solutions. The main limitation of 2,N-Dihydroxy-5-phenethyl-benzamide, 95% is that it is not approved for human use, so it should only be used for research purposes.
Direcciones Futuras
2,N-Dihydroxy-5-phenethyl-benzamide, 95% has a wide range of potential applications in scientific research. Its antidepressant, anxiolytic, and anticonvulsant effects could be further investigated for potential therapeutic applications. Its anti-inflammatory, anti-oxidant, and neuroprotective effects could be studied for potential applications in the treatment of neurological disorders. Additionally, its interaction with certain enzymes and neurotransmitters could be studied for potential applications in drug development. Finally, its ability to modulate cell signaling pathways could be studied for potential applications in cancer therapy.
Métodos De Síntesis
2,N-Dihydroxy-5-phenethyl-benzamide, 95% can be synthesized by a two-step reaction. The first step involves the reaction of phenethyl amine with benzoyl chloride in the presence of a base, such as potassium carbonate, to form the corresponding amide. The second step involves the reduction of the amide to the desired product using a reducing agent, such as sodium borohydride. The resulting product is a white, crystalline solid with a melting point of 155-157 °C and a molecular weight of 228.24 g/mol.
Aplicaciones Científicas De Investigación
2,N-Dihydroxy-5-phenethyl-benzamide, 95% is a useful research tool for studying the effects of aromatic compounds on biological systems. It has been used in studies of the effects of aromatic compounds on enzymes, cell signaling pathways, and gene expression. It has also been used in studies of the pharmacology of aromatic compounds and their interactions with receptors.
Propiedades
IUPAC Name |
N,2-dihydroxy-5-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAJUXUIKKXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,N-Dihydroxy-5-phenethyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



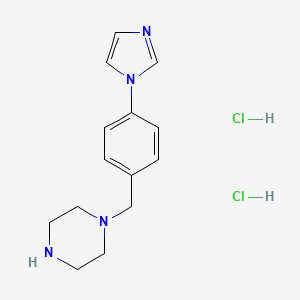
![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)


